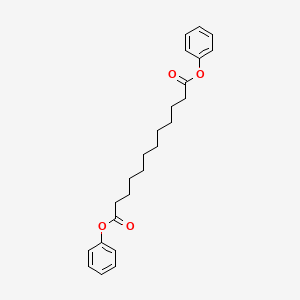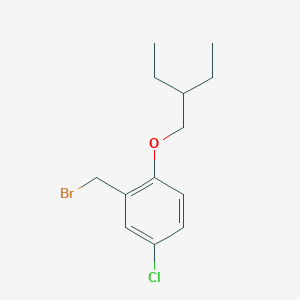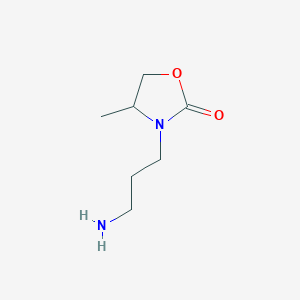
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an aminopropyl group and a methyl group attached to the oxazolidinone ring, which may contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 4-methyl-1,3-oxazolidin-2-one with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, ultimately leading to bacterial cell death. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one: shares similarities with other oxazolidinones such as linezolid and tedizolid, which are well-known antibiotics.
Norspermidine: A polyamine with a similar aminopropyl group, but differing in its overall structure and biological activity.
Uniqueness
What sets this compound apart is its unique combination of the aminopropyl and methyl groups on the oxazolidinone ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-(3-aminopropyl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6-5-11-7(10)9(6)4-2-3-8/h6H,2-5,8H2,1H3 |
InChI-Schlüssel |
JYHXGQCZJKAIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=O)N1CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


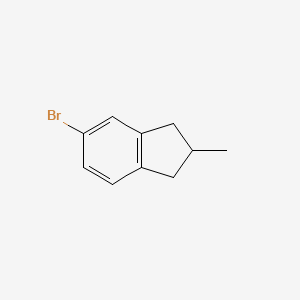
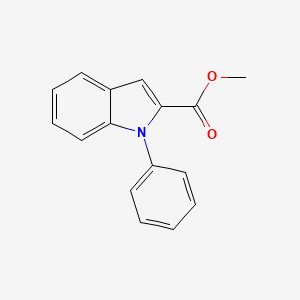
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
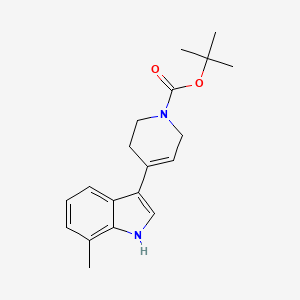
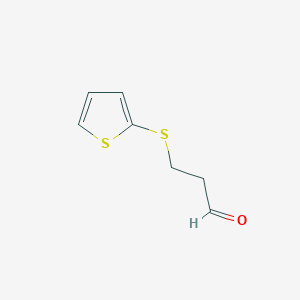
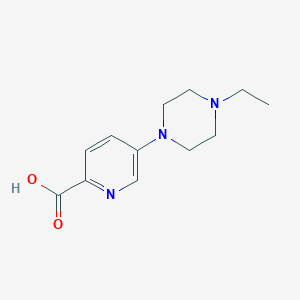
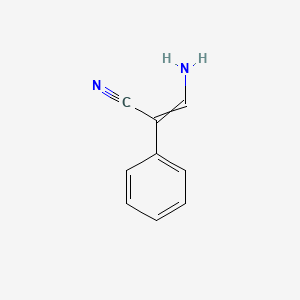
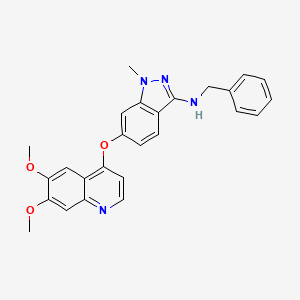
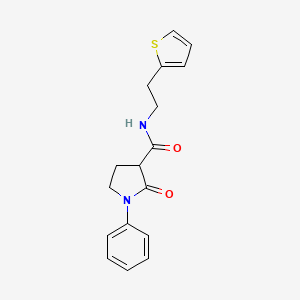
![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
